molecular formula C6H8N2O2S B176662 Ethyl 4-aminothiazole-5-carboxylate CAS No. 152300-59-9

Ethyl 4-aminothiazole-5-carboxylate

Cat. No.: B176662
CAS No.: 152300-59-9
M. Wt: 172.21 g/mol
InChI Key: FJFZZDZSPYBKBD-UHFFFAOYSA-N
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Description

Ethyl 4-aminothiazole-5-carboxylate is an organic compound with the molecular formula C6H8N2O2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Ethyl 4-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that 2-aminothiazole derivatives can interact with various targets, leading to changes in cellular processes . For instance, Traf2- and Nck-interacting kinase (TNIK) has been proposed as a first-in-class anti-cancer target molecule to regulate the Wnt signaling pathway .

Biochemical Pathways

It is known that 2-aminothiazole derivatives can affect various biochemical pathways, including those involved in cancer progression . For example, TNIK, a potential target of 2-aminothiazole derivatives, plays a crucial role in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

It is known that the compound has a molecular weight of 17221 The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are not fully understood

Result of Action

It is known that 2-aminothiazole derivatives can exhibit potent and selective inhibitory activity against various human cancerous cell lines . This suggests that this compound may have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been shown to interact with a wide range of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.

Cellular Effects

Other 2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Molecular Mechanism

Other aminothiazole inhibitors have been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C to maintain its stability .

Dosage Effects in Animal Models

The effects of Ethyl 4-aminothiazole-5-carboxylate at different dosages in animal models have not been reported. Other 2-aminothiazole derivatives have shown significant biological activity in animal models .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The compound’s lipophilicity and water solubility suggest that it may be able to cross cell membranes and distribute within cells .

Subcellular Localization

Its lipophilicity and water solubility suggest that it may be able to cross cell membranes and localize within various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminothiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-aminothiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 4-aminothiazole-5-carboxylate is unique due to the presence of both the amino and ethyl carboxylate groups, which contribute to its diverse reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit multiple therapeutic effects .

Properties

IUPAC Name

ethyl 4-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFZZDZSPYBKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597416
Record name Ethyl 4-amino-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152300-59-9
Record name Ethyl 4-amino-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminothiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1 liter of a methanol:THF=1:1 mixed solvent solution containing 34.5 g of 4-amino-2-methanesulfonylthiazole-5-carboxylic acid ethyl ester, 10.4 g of sodium borohydride was added in small portions over a period of 20 minutes at room temperature. The reaction mixture was stirred at room temperature for 2 hours, and then was poured into 8 liters of ethyl acetate and 4 liters of water. The organic layer was washed with 3 liters of water and 3 liters of saturated brine, and the aqueous layer was extracted with ethyl acetate again. The organic layers were combined and dried over anhydrous magnesium sulfate. The desiccating agent was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (19.3 g) as a light yellow solid.
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-2-methanesulfonylthiazole-5-carboxylic acid ethyl ester
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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